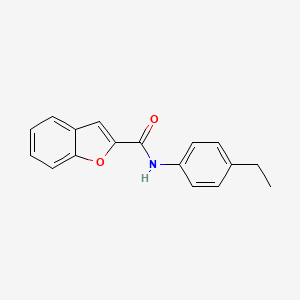

![molecular formula C16H15BrClNO3 B5507241 4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis 4-[(4-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime is synthesized through a series of reactions involving bromination, reduction, and oximation. An example of a similar synthesis process is reported in the preparation of a compound using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde via elimination, reduction, and bromization reactions (Bi, 2014).

Molecular Structure Analysis The molecular structure of such compounds, particularly oxime derivatives, can be complex with variations in conformations and hydrogen-bonding patterns, as observed in methoxybenzaldehyde oxime derivatives (Gomes et al., 2018). These structural features significantly influence the properties and reactivity of the compound.

Chemical Reactions and Properties Chemical reactions involving such compounds typically include intermolecular hydrogen bonding, which can form complex dimeric or chain structures, as demonstrated in similar benzaldehyde oxime derivatives (Gomes et al., 2018). The bromo and chloro substituents on the benzene ring further add to the complexity of the reactions due to their electron-withdrawing nature.

Physical Properties Analysis The physical properties of such compounds are often characterized by their crystalline structure, as observed in similar oxime derivatives (Gomes et al., 2018). The presence of various substituents like bromo, chloro, and ethoxy groups can influence melting points, solubility, and crystallinity.

科学的研究の応用

Organic Chemistry and Catalysis

Remote Benzylic C(sp3)–H Oxyfunctionalization : This compound has been used in studies exploring remote benzylic C(sp3)–H oxyfunctionalization, a method that facilitates the transformation of various aromatic compounds into carbonyl compounds. This process is particularly relevant due to the pharmaceutical importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).

Selective Photocatalytic Oxidation : The compound is involved in studies focusing on the selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes, a process that holds potential for green chemistry applications (Higashimoto et al., 2009).

Synthesis of Benzamide Derivatives : Research has been conducted on the synthesis of benzamide derivatives using this compound, which are of interest due to their potential as non-peptide CCR5 antagonists (Bi, 2015).

Environmental and Biochemical Studies

Cellular Antioxidant Effects : Studies have explored the antioxidant effects of similar bromophenols, which are compounds structurally related to 4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime. These compounds, isolated from red algae, have shown significant antioxidant activity in various assays (Olsen et al., 2013).

Effects on Mitochondrial and Chloroplast Reactions : Another study examined the effects of a similar compound on reactions in mitochondria and chloroplasts, providing insights into its potential impacts on cellular energy metabolism (Moreland & Blackmon, 1970).

Degradation in Chlorinated Seawater : The degradation products of benzophenone-3, a compound related to 4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime, in chlorinated seawater swimming pools have been studied. This research is significant for understanding the environmental fate of similar compounds (Manasfi et al., 2015).

Pharmacological Research

Radiosynthesis and Biodistribution of Peptides : Research involving the synthesis of novel prosthetic groups, including derivatives of benzaldehyde oxime, has been conducted. This research is crucial for advancing positron emission tomography (PET) imaging techniques (Glaser et al., 2008).

Anti-Asthmatic Activity : Studies on phenolic compounds, including derivatives of benzaldehyde oxime, have shown potential anti-asthmatic activity. This research is significant for developing new therapeutic agents for asthma (Jang, Lee, & Kim, 2010).

Safety and Hazards

The compound “4-[(4-bromobenzyl)oxy]-3-ethoxybenzaldehyde” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO3/c1-2-21-15-8-12(9-19-20)7-14(18)16(15)22-10-11-3-5-13(17)6-4-11/h3-9,20H,2,10H2,1H3/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMIDPRBXMDAQM-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)

![1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone](/img/structure/B5507186.png)

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)